Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate
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Overview
Description
Preparation Methods
The synthesis of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate typically involves the reaction of 5-bromo-2-hydroxybenzylamine with methyl 3-aminobenzoate under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.
Medicine: Research involving this compound includes its potential therapeutic effects and its role in drug development.
Mechanism of Action
The mechanism of action of Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Methyl 3-[(5-bromo-2-hydroxybenzyl)amino]benzoate can be compared with other similar compounds, such as:
Methyl 2-amino-5-bromobenzoate: This compound has a similar structure but lacks the hydroxybenzyl group, which may affect its reactivity and biological activity.
Methyl 3-bromo-5-hydroxybenzoate: This compound has a similar bromine and hydroxy substitution pattern but differs in the position of the functional groups, which can influence its chemical properties and applications.
Properties
IUPAC Name |
methyl 3-[(5-bromo-2-hydroxyphenyl)methylamino]benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3/c1-20-15(19)10-3-2-4-13(8-10)17-9-11-7-12(16)5-6-14(11)18/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JRIWWMMLKNLKDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=CC=C1)NCC2=C(C=CC(=C2)Br)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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